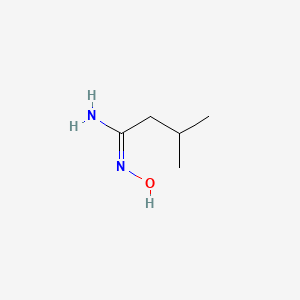![molecular formula C25H16Cl2N4O B12050579 6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)
6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-アミノ-4-(2,6-ジクロロフェニル)-1,3-ジフェニル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルは、ジヒドロピラノ[2,3-c]ピラゾール類に属する複雑な複素環式化合物です。この化合物は、ピラゾール環がピラン環と縮合し、アミノ基、ジクロロフェニル基、ジフェニル基、カルボニトリル基などの様々な官能基で置換された独自の構造を持つことを特徴としています。これらの官能基の存在により、この化合物は著しい生物学的および化学的特性を付与され、研究および産業の様々な分野で関心を集めています。
準備方法
合成経路と反応条件
6-アミノ-4-(2,6-ジクロロフェニル)-1,3-ジフェニル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルの合成は、通常、多成分反応を伴います。一般的な方法の1つは、ヒドラジン水和物、酢酸エチル、マロンニトリル、および適切なアルデヒドを無溶媒条件下で反応させることを含みます。この反応は、ナノ卵殻/Ti(IV)などの適切な触媒によって触媒され、室温で行われます 。反応は、中間体の生成を経て進行し、その後環化して目的のジヒドロピラノ[2,3-c]ピラゾール誘導体を生成します。
工業生産方法
この化合物の工業生産には、同様の多成分反応がより大規模で行われる場合がありますが、ナノ卵殻/Ti(IV)などの不均一触媒の使用は、再利用可能で環境に優しいことから有利です 。反応条件は、最終生成物の高収率と純度が得られるように最適化されます。
化学反応の分析
反応の種類
6-アミノ-4-(2,6-ジクロロフェニル)-1,3-ジフェニル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルは、以下を含む様々な化学反応を受けます。
酸化: この化合物は、対応する酸化物を生成するために酸化することができます。
還元: 還元反応は、ニトロ基をアミノ基に変換するなど、官能基を変更することができます。
置換: この化合物は、官能基が他の求核剤に置き換わる求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミン、チオール、ハロゲン化物などの求核剤は、置換反応で一般的に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化により酸化物が生成される場合がありますが、置換反応により様々な置換誘導体が生成される可能性があります。
科学研究への応用
6-アミノ-4-(2,6-ジクロロフェニル)-1,3-ジフェニル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルは、科学研究でいくつかの用途があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌、抗炎症、抗がんなどの有意な生物活性を示します.
医学: 生物活性の高いことから、新しい薬剤の開発など、潜在的な治療用途について研究されています。
科学的研究の応用
6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, such as in the development of new drugs.
作用機序
6-アミノ-4-(2,6-ジクロロフェニル)-1,3-ジフェニル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、様々な細胞プロセスにおいて重要な役割を果たすキナーゼなどの特定の酵素の阻害剤として作用することができます 。これらの酵素を阻害することにより、この化合物はシグナル伝達経路を調節し、生物学的効果を発揮することができます。関与する正確な分子標的と経路は、研究されている特定の生物活性によって異なります。
類似化合物との比較
類似化合物
- 6-アミノ-3-tert-ブチル-4-(2,6-ジクロロフェニル)-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリル
- 6-アミノ-4-(2-エトキシフェニル)-3-エチル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリル
- 6-アミノ-1-(3-クロロフェニル)-4-(2,4-ジクロロフェニル)-3-メチル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリル
独自性
6-アミノ-4-(2,6-ジクロロフェニル)-1,3-ジフェニル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルは、その独特の置換パターンにより、異なる生物学的および化学的特性を付与されるため、独特です。ジクロロフェニル基とジフェニル基の両方の存在に加えて、アミノ基とカルボニトリル官能基の存在により、この化合物は様々な分野で幅広い用途を持つ汎用性の高い化合物となっています。
特性
分子式 |
C25H16Cl2N4O |
|---|---|
分子量 |
459.3 g/mol |
IUPAC名 |
6-amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C25H16Cl2N4O/c26-18-12-7-13-19(27)21(18)20-17(14-28)24(29)32-25-22(20)23(15-8-3-1-4-9-15)30-31(25)16-10-5-2-6-11-16/h1-13,20H,29H2 |
InChIキー |
ZEVXNFDPKZCPOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B12050536.png)

![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)






![N-[3-(piperidin-4-yloxy)phenyl]acetamide](/img/structure/B12050606.png)
